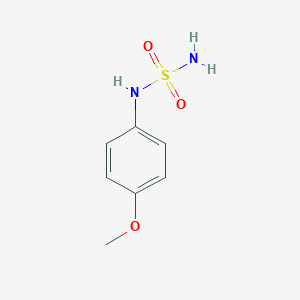
4-Methoxyphenylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenylsulfamide, also known as MOPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPSA is a sulfonamide derivative that has been synthesized by various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
4-Methoxyphenylsulfamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various biochemical processes. By inhibiting carbonic anhydrase, 4-Methoxyphenylsulfamide can disrupt the pH balance of cancer cells and induce cell death. Additionally, 4-Methoxyphenylsulfamide can prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Methoxyphenylsulfamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxyphenylsulfamide can inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth. In terms of neurodegenerative diseases, 4-Methoxyphenylsulfamide can prevent the accumulation of beta-amyloid and tau proteins, which are responsible for the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxyphenylsulfamide in lab experiments is its high potency and selectivity for carbonic anhydrase. Additionally, 4-Methoxyphenylsulfamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-Methoxyphenylsulfamide is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on 4-Methoxyphenylsulfamide. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative diseases. Additionally, researchers can explore the use of 4-Methoxyphenylsulfamide in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the potential use of 4-Methoxyphenylsulfamide as a diagnostic tool for cancer and neurodegenerative diseases.
Méthodes De Synthèse
4-Methoxyphenylsulfamide can be synthesized by various methods, including the reaction of 4-methoxyaniline with chlorosulfonic acid followed by treatment with ammonia, or by the reaction of 4-methoxyaniline with sulfamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-Methoxyphenylsulfamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-Methoxyphenylsulfamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 4-Methoxyphenylsulfamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
10539-83-0 |
|---|---|
Nom du produit |
4-Methoxyphenylsulfamide |
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
1-methoxy-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Clé InChI |
ICWBFSCBEZAOCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



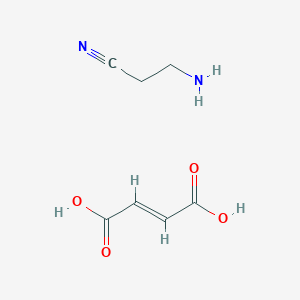
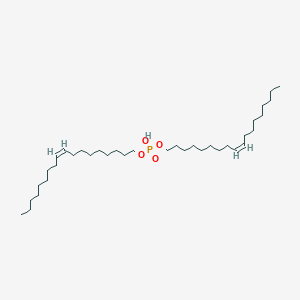
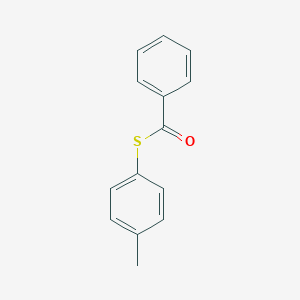
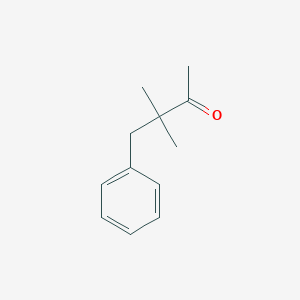
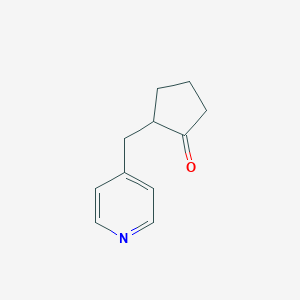

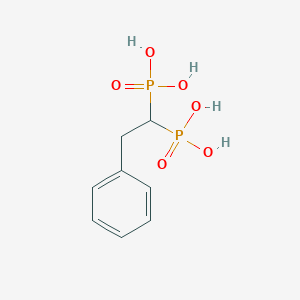
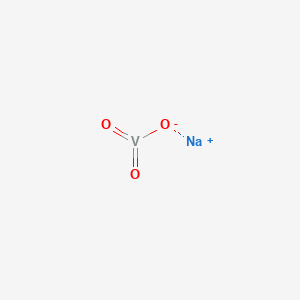
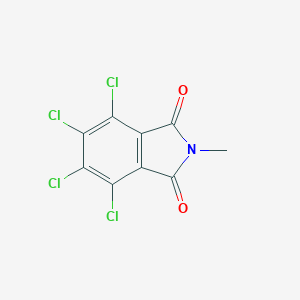
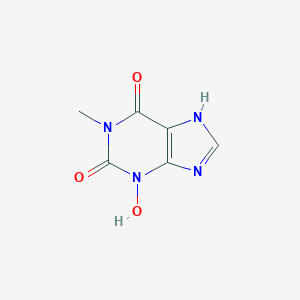
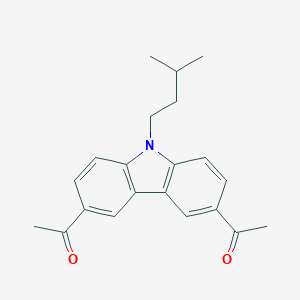


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)